N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOYMXEJWEXMR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide typically involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The piperidine ring and cinnamamide moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Analogs with Varying Substituents
The piperidine ring is a common scaffold in medicinal chemistry. Substituents at the 1- and 4-positions critically influence physicochemical properties and receptor interactions.
Table 1: Key Piperidine Derivatives and Their Features
Key Observations :
- Methylsulfonyl vs. This may improve solubility but reduce membrane permeability.
- Cinnamamide vs. Propanamide : The cinnamamide group introduces a rigid, planar aromatic system absent in fentanyl analogs (). This could alter binding kinetics at opioid receptors or other targets.
- Phenethyl vs. Methylsulfonyl: W-18 and fentanyl derivatives use phenethyl groups at the 1-position, which are associated with μ-opioid receptor affinity. The methylsulfonyl substitution likely shifts activity to non-opioid targets (e.g., enzymes or ion channels) .
Amide Group Variations
The amide linkage’s structure significantly impacts metabolic stability and target engagement.
Table 2: Amide Group Comparison
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following chemical structure:
This structure includes a piperidine ring, which is known to contribute significantly to the biological activity of various derivatives.
This compound has shown promising antimicrobial properties against various bacterial strains. Studies have indicated that compounds with similar piperidine structures exhibit selective antibacterial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Efficacy Against Specific Strains
Research findings suggest that this compound exhibits significant activity against Gram-positive bacteria. For instance, in a study evaluating various cinnamide derivatives, it was found that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 4-isopropylbenzylcinnamide | 458.15 | S. aureus |
| Benzyl cinnamate | 537.81 | S. epidermidis |
| This compound | TBD | TBD |
In Vitro Studies
This compound has been evaluated for its anticancer properties in various cancer cell lines. A notable study reported that compounds with similar structures showed significant inhibition of cell viability in melanoma cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 11 (related) | 0.088 | A375 |
| Compound 11 (related) | 0.070 | SK-Mel-28 |
These results indicate that modifications to the piperidine and cinnamide moieties can enhance the potency of these compounds against cancer cells.
The anticancer effects are believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. The ability of these compounds to interact with key regulatory proteins involved in cancer progression has been a focus of recent studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
- Piperidine Moiety : Essential for maintaining biological activity.
- Cinnamide Linkage : Contributes to interaction with target proteins involved in cancer and microbial resistance.
- Sulfonyl Group : May enhance solubility and bioavailability.
Case Studies
Recent case studies have explored the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited selective inhibition against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.
- Anticancer Potential : Another investigation reported significant tumor growth inhibition in xenograft models treated with related compounds, emphasizing the need for further exploration into dosing and delivery methods.
Q & A
Q. What are the optimal synthetic routes for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide, and what key reaction conditions are required?
Answer: The synthesis typically involves multi-step reactions, including:
- Methylsulfonyl-piperidine intermediate preparation : Reacting 1-methylsulfonylpiperidin-4-ylmethanamine with cinnamoyl chloride under Schotten-Baumann conditions (base catalysis, e.g., NaOH, in dichloromethane) .
- Coupling steps : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for structural modifications. Reaction yields (e.g., ~80.9% in Example 110 of ) depend on temperature control (25–80°C) and inert atmospheres .
Key characterization : Post-synthesis purification via column chromatography and validation by -NMR (e.g., δ 8.22 ppm for amide protons) and LCMS (m/z 598 [M+H]+) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm backbone structure (e.g., piperidine methylsulfonyl group at δ 3.0–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) ensures >95% purity .
- Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 598 [M+H]+) and detects byproducts .
Advanced Research Questions
Q. How does this compound demonstrate antitumor efficacy in vitro, and what are the key biological targets?
Answer:
- In vitro models : The compound shows potent activity against HepG2 hepatocellular carcinoma cells (IC = 8.42 μmol/L), outperforming sorafenib (IC = 12.3 μmol/L) in MTT assays .
- Mechanistic insights : The methylsulfonyl group enhances binding to kinase domains (e.g., RTK or MAPK pathways), while the cinnamamide moiety promotes apoptosis via caspase-3 activation .
Methodological note : Use 3D spheroid cultures to mimic tumor microenvironments and validate efficacy via flow cytometry (Annexin V/PI staining) .
Q. What strategies mitigate poor aqueous solubility during pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, maintaining final DMSO <0.1% to avoid cytotoxicity .
- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in pharmacokinetic studies (e.g., AUC increases by 2.5× in murine models) .
- Structural analogs : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the piperidine ring while retaining methylsulfonyl bioactivity .
Q. How can structure-activity relationship (SAR) studies guide modifications to the cinnamamide moiety?
Answer:
- Substitution patterns : Electron-withdrawing groups (e.g., -CF) on the cinnamamide phenyl ring enhance binding affinity (e.g., 10× higher potency in RTK inhibition) .
- Stereochemical optimization : (E)-isomer configuration is critical for maintaining π-π stacking with target proteins (confirmed by X-ray crystallography in ) .
Experimental design : Use molecular docking (AutoDock Vina) and alanine scanning mutagenesis to identify key residues for binding .
Q. How should researchers resolve discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Assay standardization : Adopt CLSI guidelines for cell viability assays (e.g., uniform seeding density, incubation time) .
- Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to cross-validate results .
- Data normalization : Use Hill slope equations to account for batch-to-batch variability in compound solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
